(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
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Overview
Description
(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes bromophenyl and chlorophenyl groups, a pyrrole ring, and a thioxodihydropyrimidinedione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrole derivative, followed by the introduction of the bromophenyl and chlorophenyl groups. The final step involves the formation of the thioxodihydropyrimidinedione core through a cyclization reaction. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: Cyclization reactions can lead to the formation of ring structures, which are important for the compound’s biological activity.
Scientific Research Applications
(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
(5E)-1-(3-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be compared with other similar compounds, such as:
3-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: This compound shares structural similarities but differs in its core structure and functional groups.
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Another similar compound with a different core structure and functional groups.
(3-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-yl)methanol: This compound has a similar structure but includes a methanol group.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H13BrClN3O2S |
---|---|
Molecular Weight |
486.8 g/mol |
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H13BrClN3O2S/c22-13-3-1-4-17(11-13)26-20(28)18(19(27)24-21(26)29)12-16-5-2-10-25(16)15-8-6-14(23)7-9-15/h1-12H,(H,24,27,29)/b18-12+ |
InChI Key |
HNBWFUNMYNCGCR-LDADJPATSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Cl)/C(=O)NC2=S |
SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Cl)C(=O)NC2=S |
Origin of Product |
United States |
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